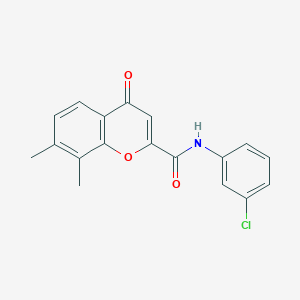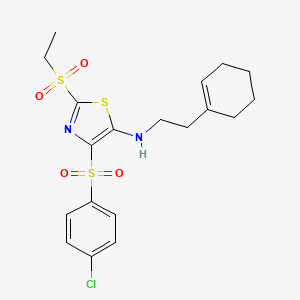![molecular formula C19H19N3O4 B11408515 N-[(1Z)-3-[(2-hydroxyethyl)amino]-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B11408515.png)
N-[(1Z)-3-[(2-hydroxyethyl)amino]-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-(2-HYDROXYETHYL)-3-(1-METHYL-1H-INDOL-3-YL)PROP-2-ENAMIDE is a complex organic molecule that features a furan ring, an indole ring, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-(2-HYDROXYETHYL)-3-(1-METHYL-1H-INDOL-3-YL)PROP-2-ENAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Furan-2-yl Formamide: This can be achieved by reacting furan-2-carboxylic acid with formamide under dehydrating conditions.
Synthesis of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Coupling Reaction: The furan-2-yl formamide and the indole derivative are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Hydroxyethyl Group: This can be done by reacting the intermediate with ethylene oxide or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens or other electrophiles into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-(2-HYDROXYETHYL)-3-(1-METHYL-1H-INDOL-3-YL)PROP-2-ENAMIDE may exhibit biological activity, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable component in material science.
Mechanism of Action
The mechanism of action of (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-(2-HYDROXYETHYL)-3-(1-METHYL-1H-INDOL-3-YL)PROP-2-ENAMIDE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-(2-HYDROXYETHYL)-3-(1H-INDOL-3-YL)PROP-2-ENAMIDE: Similar structure but lacks the methyl group on the indole ring.
(2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-(2-HYDROXYETHYL)-3-(1-METHYL-1H-INDOL-2-YL)PROP-2-ENAMIDE: Similar structure but with a different position of the indole ring.
Uniqueness
The uniqueness of (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-(2-HYDROXYETHYL)-3-(1-METHYL-1H-INDOL-3-YL)PROP-2-ENAMIDE lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties
Properties
Molecular Formula |
C19H19N3O4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[(Z)-3-(2-hydroxyethylamino)-1-(1-methylindol-3-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C19H19N3O4/c1-22-12-13(14-5-2-3-6-16(14)22)11-15(18(24)20-8-9-23)21-19(25)17-7-4-10-26-17/h2-7,10-12,23H,8-9H2,1H3,(H,20,24)(H,21,25)/b15-11- |
InChI Key |
HJXALJXTSIRKQT-PTNGSMBKSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C(/C(=O)NCCO)\NC(=O)C3=CC=CO3 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C(C(=O)NCCO)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-methyl-7-(2-morpholin-4-ylethyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11408440.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B11408441.png)
![2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B11408447.png)
![N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine](/img/structure/B11408449.png)


![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11408466.png)
![N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine](/img/structure/B11408482.png)
![5-butyl-4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11408491.png)

![5-chloro-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11408501.png)
![Dimethyl [2-(furan-2-YL)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11408504.png)
![2-[(2-Chlorophenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B11408508.png)
![methyl 2-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11408514.png)
